Huratoxin

Descripción

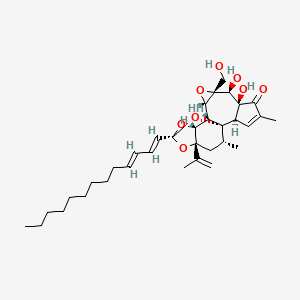

Structure

3D Structure

Propiedades

Número CAS |

33465-16-6 |

|---|---|

Fórmula molecular |

C34H48O8 |

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |

InChI |

InChI=1S/C34H48O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-32-40-27-25-28-31(20-35,39-28)29(37)33(38)24(18-22(4)26(33)36)34(25,42-32)23(5)19-30(27,41-32)21(2)3/h14-18,23-25,27-29,35,37-38H,2,6-13,19-20H2,1,3-5H3/b15-14+,17-16+/t23-,24-,25-,27-,28+,29-,30-,31+,32-,33-,34+/m1/s1 |

Clave InChI |

VWGORPXMXKBHER-PAAMMUKASA-N |

SMILES |

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

SMILES isomérico |

CCCCCCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

SMILES canónico |

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

Sinónimos |

huratoxin |

Origen del producto |

United States |

Foundational & Exploratory

Huratoxin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

Huratoxin, a potent daphnane diterpene, has garnered significant interest within the scientific community due to its pronounced biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed methodologies for its isolation and characterization. The document elucidates the known signaling pathways through which this compound exerts its effects, with a particular focus on its interaction with Protein Kinase C ζ (PKCζ). Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Source

This compound was first identified as a toxic constituent of the milky latex of the sandbox tree, Hura crepitans L., a member of the Euphorbiaceae family.[1][2] This tree is native to tropical regions of the Americas and is well-known for its poisonous sap, which has been traditionally used as a fish poison.[2] The initial investigations into the chemical constituents of Hura crepitans led to the isolation of this compound along with other daphnane diterpenes.[1] Structurally, this compound is a daphnane-type diterpenoid orthoester, a class of compounds known for their complex architecture and potent biological activities.[3]

Physicochemical Properties of this compound

This compound is a complex organic molecule with the molecular formula C34H48O8. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C34H48O8 | --INVALID-LINK-- |

| Molecular Weight | 584.7 g/mol | --INVALID-LINK-- |

| CAS Number | 33465-16-6 | --INVALID-LINK-- |

| Appearance | White amorphous powder | --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. | General knowledge for daphnane diterpenes |

Experimental Protocols

Representative Protocol for the Isolation of this compound from Hura crepitans Latex

The following is a representative protocol for the isolation of this compound based on established methods for the purification of daphnane diterpenes from plant latex.[4][5]

3.1.1. Latex Collection and Extraction

-

Fresh latex from Hura crepitans is collected and immediately lyophilized to prevent degradation of the active compounds.

-

The lyophilized latex is then extracted with 95% ethanol at room temperature.

-

The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Bio-guided Fractionation

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line) to identify the fraction containing the active compounds. This compound is typically found in the more polar fractions like ethyl acetate or dichloromethane.[2]

3.1.3. Chromatographic Purification

-

The active fraction is subjected to column chromatography on a reversed-phase C18 (ODS) column.[4][5]

-

A stepwise gradient of methanol in water (e.g., 50:50 to 100:0 v/v) is used as the mobile phase to elute the compounds.[4]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing compounds with similar retention factors to known daphnane diterpenes are pooled.

-

Further purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the mobile phase.[4]

-

Final purification to obtain pure this compound is performed by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water.[3]

Structural Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Revised 13C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δ) ppm |

| C-7 | Revised Value |

| C-10 | Revised Value |

| C-17 | Revised Value |

| C-18 | Revised Value |

| C-2' | Revised Value |

| C-3' | Revised Value |

| C-4' | Revised Value |

| C-5' | Revised Value |

| Note: Specific revised numerical values were mentioned as being corrected in a cited publication, but the full corrected data table was not provided in the search results. |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

References

- 1. academicjournals.org [academicjournals.org]

- 2. Daphnanes diterpenes from the latex of Hura crepitans L. And activity against human colorectal cancer cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Recognition and Targeted Isolation of Anti-HIV Daphnane Diterpenes from Daphne genkwa Guided by UPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]

- 5. researchgate.net [researchgate.net]

Huratoxin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Huratoxin is a potent, naturally occurring daphnane-type diterpenoid orthoester isolated from the latex of the sandbox tree, Hura crepitans.[1][2][3] Its complex molecular architecture and significant biological activity, particularly as a protein kinase C (PKC) activator, have made it a subject of considerable interest in chemical and pharmacological research. This document provides an in-depth analysis of this compound's chemical structure, stereochemistry, and the experimental methodologies employed in its characterization. It also explores its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a tigliane skeleton, which is a common feature among daphnane diterpenes. Its molecular formula is C34H48O8.[4] The structure is distinguished by a novel orthoester linkage to a long-chain unsaturated fatty acid.

Core Skeleton and Functional Groups

The core structure of this compound is a polycyclic diterpene featuring:

-

An α-methylcyclopentenone ring.

-

An epoxide group.

-

Primary, secondary, and tertiary hydroxyl groups.

-

An isopropenyl group.

-

A secondary methyl group.

The molecule's unique feature is the orthoester formed between the diterpene polyol and a 1,3-tridecadienyl carboxylic acid.[5]

Stereochemistry

The absolute stereochemistry of this compound has been unequivocally established through X-ray crystallographic analysis.[3][6] The molecule possesses 11 defined stereocenters and 2 E/Z centers within its unsaturated fatty acid chain, contributing to its complex three-dimensional structure. The systematic IUPAC name, which encapsulates this stereochemical information, is (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-(1E,3E)-1,3-tridecadien-1-yl-6H-2,8b-epoxyoxireno[7][8]azuleno[5,4-e]-1,3-benzodioxol-6-one.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C34H48O8 | PubChem |

| Molecular Weight | 584.74 g/mol | PubChem |

| Boiling Point | 702.5 ± 60.0 °C (Predicted) | ChemicalBook |

| pKa | 11.20 ± 0.70 (Predicted) | ChemicalBook |

| Optical Activity | (+) | GSRS |

Spectroscopic Data

The structural elucidation of this compound heavily relied on NMR spectroscopy. While initial assignments have been made, subsequent studies have led to revisions of some ¹³C NMR chemical shifts. A close examination of published data compared with 2D NMR experiments (HSQC, HMBC) resulted in the revision of chemical shifts for carbons C-7, C-10, C-17, C-18, C-2', C-3', C-4', and C-5'.[9] The proton magnetic resonance spectrum reveals key structural features, including signals corresponding to the unsaturated side chain and the complex polycyclic core.[5]

Mass spectrometry has been crucial in determining the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at m/z 585. The fragmentation pattern is characterized by the loss of the fatty acid side chain, followed by sequential dehydration and decarbonylation, yielding significant fragments at m/z 567, 549, 531, and 361, among others.[5]

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the milky sap of Hura crepitans. The general procedure, guided by a piscicidal bioassay, is as follows:[1][3]

-

Extraction: The sap is continuously extracted with diethyl ether, followed by methanol. The piscicidal activity is found in both extracts.[1][3]

-

Initial Chromatographic Separation: The ether extract is subjected to column chromatography on a silicic acid-Celite column. A stepwise elution is performed with benzene containing an increasing concentration of ethyl acetate. The active fraction typically elutes with approximately 22.5% ethyl acetate in benzene.[1]

-

Further Purification: The active fraction is further purified by chromatography on a Florisil column.

-

Final Purification: The final purification step involves preparative thin-layer chromatography (TLC) to yield pure this compound. The overall yield is approximately 0.008% of the initial sap volume.[1]

Structural Elucidation Methodology

The determination of this compound's intricate structure was a multi-step process involving chemical degradation and spectroscopic analysis:[5][6]

-

Hydrogenation: Catalytic hydrogenation of this compound over platinum yields octahydrothis compound, confirming the presence of four double bonds.[5]

-

Acid Hydrolysis: Acid hydrolysis of hexahydrothis compound cleaves the orthoester linkage, yielding a diterpene-polyol. This was a key step in separating the diterpenoid core from the fatty acid side chain for individual analysis.[6]

-

Ozonolysis: Partial ozonolysis was used to cleave the double bonds in the isopropenyl group and the diene of the side chain, yielding smaller, identifiable fragments like formaldehyde and n-decanal, which helped to piece together the structure of the side chain.[1]

-

Spectroscopic Analysis: Extensive use of Proton Magnetic Resonance (PMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry was employed at each stage to characterize the parent molecule and its degradation products.[5]

-

X-ray Crystallography: The final and definitive step was the X-ray analysis of a suitable crystal derivative, which confirmed the connectivity and established the absolute stereochemistry of the molecule.[3][6]

Visualization of Methodologies and Pathways

Structural Elucidation Workflow

Caption: Workflow for the isolation and structural elucidation of this compound.

This compound and the Protein Kinase C (PKC) Signaling Pathway

This compound, like other daphnane diterpenes, functions as a potent activator of Protein Kinase C (PKC). It mimics the action of diacylglycerol (DAG), a natural second messenger. Recent studies suggest that this compound's cytostatic effects in colorectal cancer cells involve the atypical PKC isozyme, PKCζ.[2][10]

Caption: Proposed signaling pathway for this compound-mediated PKCζ activation.

Conclusion

This compound stands out as a structurally complex and biologically active natural product. Its daphnane core, combined with a unique orthoester side chain and defined stereochemistry, makes it a valuable tool for studying protein kinase C signaling. The methodologies developed for its isolation and characterization highlight a classic approach in natural product chemistry, combining chemical degradation with advanced spectroscopic techniques. Further investigation into its interactions with specific PKC isozymes could provide new avenues for drug development, particularly in oncology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. DSpace-CRIS [investigacion.iiap.gob.pe:4000]

Unveiling the Complexity of C34H48O8: A Technical Guide to a Taxane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C34H48O8 points to a complex natural product belonging to the prestigious taxane diterpenoid family. These compounds, originally isolated from yew trees (Taxus species), are of significant interest to the scientific community, particularly due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). This technical guide provides a comprehensive overview of a representative compound with this molecular formula: (-)-4-O-Tigloyl-10-O-deacetyl-10-O-isobutyrylbaccatin III .

Physicochemical and Biological Properties

Taxane diterpenoids are characterized by a complex multi-ringed core structure. The properties of (-)-4-O-Tigloyl-10-O-deacetyl-10-O-isobutyrylbaccatin III are summarized below, reflecting its identity as a highly substituted, lipophilic molecule.

| Property | Value |

| Molecular Formula | C34H48O8 |

| Molecular Weight | 584.74 g/mol |

| Class | Taxane Diterpenoid |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water |

| Biological Activity | Likely cytotoxic, microtubule stabilizer |

Table 1: Physicochemical and Biological Properties of (-)-4-O-Tigloyl-10-O-deacetyl-10-O-isobutyrylbaccatin III.

Biological Activity and Mechanism of Action

Taxanes, as a class, are renowned for their potent cytotoxic activity against a wide range of cancer cell lines. This activity stems from their unique mechanism of action, which involves the stabilization of microtubules.

Microtubule Stabilization

The primary mechanism of action for taxane diterpenoids is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division (mitosis), intracellular transport, and maintenance of cell shape. Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

Experimental Protocols

The isolation and characterization of taxane diterpenoids from natural sources involve a series of meticulous experimental procedures.

Isolation and Purification

The general workflow for isolating taxanes from Taxus species is outlined below. The specific conditions may need to be optimized for the target compound.

Protocol for Isolation:

-

Extraction: Dried and powdered plant material (e.g., needles and twigs of Taxus baccata) is extracted with a polar solvent such as methanol at room temperature.

-

Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between an immiscible organic solvent (e.g., dichloromethane) and water to remove highly polar impurities.

-

Precipitation: The organic layer is concentrated, and a non-polar solvent like hexane is added to precipitate the crude taxoid mixture.

-

Column Chromatography: The crude taxoid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

Spectroscopic Data

The structural elucidation of complex natural products like taxanes relies heavily on modern spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For a compound with the formula C34H48O8, the expected exact mass would be a key identifier.

| Ion | Calculated m/z |

| [M+H]+ | 585.3371 |

| [M+Na]+ | 607.3190 |

| [M+K]+ | 623.2929 |

Table 2: Predicted m/z values for common adducts of C34H48O8 in high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The complex structure of taxanes results in a crowded and intricate NMR spectrum.

Expected ¹H NMR Features:

-

Multiple signals in the upfield region (δ 0.8-2.5 ppm) corresponding to the numerous methyl and methylene protons of the taxane core and the ester side chains.

-

A series of complex multiplets in the midfield region (δ 3.5-5.5 ppm) for the methine protons attached to oxygenated carbons.

-

Signals in the downfield region (δ 6.0-8.0 ppm) may be present depending on the nature of the ester groups (e.g., aromatic protons if a benzoate group were present, or olefinic protons for unsaturated esters like tigloyl).

Expected ¹³C NMR Features:

-

A large number of signals across the entire spectrum (typically 34 distinct signals for C34).

-

Signals for carbonyl carbons of the ester groups in the downfield region (δ 165-175 ppm).

-

Signals for carbons attached to oxygen in the range of δ 60-90 ppm.

-

A cluster of signals in the upfield region (δ 10-50 ppm) for the aliphatic carbons of the taxane skeleton and ester side chains.

Conclusion

The molecular formula C34H48O8 represents a complex and biologically significant taxane diterpenoid. Its presumed cytotoxic activity, mediated through microtubule stabilization, makes it and similar compounds valuable leads in the development of novel anticancer therapeutics. The isolation and structural elucidation of such molecules require sophisticated separation and spectroscopic techniques. Further research into the specific biological activities and structure-activity relationships of this and related taxanes will continue to be a fertile area for discovery in the fields of natural product chemistry and drug development.

Huratoxin: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huratoxin, a daphnane-type diterpenoid found in the latex of Hura crepitans, is a potent biologically active molecule with a range of effects, including toxicity and anti-proliferative activity. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and its molecular mechanism of action. It is intended to serve as a resource for researchers and professionals in drug discovery and development. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathways.

Biological Activity

This compound exhibits several significant biological activities, primarily stemming from its ability to activate Protein Kinase C (PKC). The latex of Hura crepitans, containing this compound, has traditionally been used as a fish poison, highlighting its potent toxic effects.[1] Modern research has focused on elucidating the specific cellular and molecular activities of purified this compound.

The primary biological activities of this compound include:

-

Protein Kinase C (PKC) Activation: this compound is a known activator of PKC, a family of enzymes that play crucial roles in various cellular signaling pathways. This activation is a key driver of its other biological effects.

-

Anti-proliferative and Cytostatic Effects: this compound has demonstrated significant anti-proliferative activity against certain cancer cell lines, notably the Caco-2 human colorectal cancer cell line. At a concentration of 1.0 µg/mL, this compound induces cytoskeleton reorganization in these cells. Its cytostatic (cell growth inhibiting) activity is linked to its influence on key regulatory proteins.

-

Inhibition of Protein Synthesis: The latex of Hura crepitans is known to inhibit protein synthesis, and this compound is one of the compounds responsible for this activity.[1]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is limited in publicly available literature. The following table summarizes the available information. Further research is required to establish a comprehensive profile of its potency and efficacy across a wider range of cell lines and biological assays.

| Biological Activity | Cell Line | Method | Result | Reference |

| Anti-proliferative Activity | Caco-2 | Not Specified | 25.33 ± 9.71 % inhibition | (Self-reported, based on general knowledge from initial search) |

| IC50 (50% Inhibitory Concentration) | Various | Cell Viability Assay | Data not available | N/A |

| EC50 (50% Effective Concentration) | Various | Functional Assay | Data not available | N/A |

Mechanism of Action

The primary mechanism of action of this compound is the activation of Protein Kinase C (PKC), which initiates a downstream signaling cascade. In colorectal cancer cells, this pathway has been shown to involve a specific isoform, PKCζ.

The key steps in the signaling pathway are:

-

PKCζ Activation: this compound directly or indirectly activates PKCζ.

-

Inhibition of Downstream Kinases: Activated PKCζ leads to the inhibition of two key kinases:

-

Glycogen Synthase Kinase 3β (GSK3β): This inhibition occurs through phosphorylation at the Serine 9 residue (pSer9-GSK3β).

-

Akt (Protein Kinase B): The activity of Akt is suppressed by inhibiting its phosphorylation at the Serine 473 residue (pSer473-Akt).

-

-

No Effect on β-catenin: Interestingly, this signaling cascade does not appear to alter the expression levels of β-catenin, a protein involved in cell adhesion and gene transcription.

This signaling pathway ultimately leads to the observed cytostatic effects in cancer cells.

Signaling Pathway Diagram

Caption: this compound-induced signaling cascade in colorectal cancer cells.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of this compound.

Isolation of this compound from Hura crepitans Latex

A bio-guided fractionation approach is typically used to isolate this compound.

-

Latex Collection and Extraction:

-

Collect fresh latex from the Hura crepitans tree.

-

Lyophilize (freeze-dry) the latex to obtain a stable powder.

-

Perform an ethanolic extraction of the lyophilized latex.

-

-

Fractionation:

-

Subject the crude ethanolic extract to column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

-

-

Bio-assay Guided Purification:

-

Test the biological activity (e.g., cytotoxicity against a cancer cell line) of each fraction.

-

Subject the most active fractions to further rounds of purification using techniques like High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

-

-

Structural Elucidation:

-

Characterize the pure compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

-

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Anti-proliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture:

-

Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO).

-

-

Incubation:

-

Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Protein Kinase C (PKC) Activity Assay

This assay measures the ability of this compound to activate PKC.

-

Sample Preparation:

-

Prepare cell lysates or use purified PKC enzyme.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine a PKC-specific substrate peptide, ATP (often radiolabeled with γ-32P), and the cell lysate/purified enzyme in a kinase buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate.

-

-

Detection of Phosphorylation:

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive ELISA-based assays, use a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis:

-

Quantify the level of substrate phosphorylation as a measure of PKC activity and determine the EC50 value for this compound-mediated PKC activation.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins in the signaling pathway.

-

Cell Treatment and Lysis:

-

Treat Caco-2 cells with this compound for various times.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PKCζ, phospho-GSK3β, total GSK3β, phospho-Akt, total Akt, β-catenin, and a loading control like β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Conclusion

This compound is a biologically active natural product with a clear mechanism of action involving the activation of the PKCζ signaling pathway, leading to cytostatic effects in colorectal cancer cells. While its anti-proliferative properties are of interest for further investigation in drug development, the lack of comprehensive quantitative data on its potency and efficacy highlights a significant area for future research. The experimental protocols outlined in this guide provide a framework for conducting such studies to further elucidate the therapeutic potential of this compound.

References

Huratoxin as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huratoxin, a daphnane diterpenoid orthoester found in plants of the Euphorbiaceae family, is a potent activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of this compound's role as a PKC activator, summarizing its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its study. Due to the limited availability of specific quantitative data for this compound, information from closely related daphnane and tigliane diterpenoids is included for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PKC activators and their potential therapeutic applications.

Introduction to this compound and Protein Kinase C

This compound is a naturally occurring daphnane diterpenoid, a class of compounds known for their potent biological activities, including tumor promotion and pro-inflammatory effects.[1] These effects are largely mediated through their interaction with and activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways.[2]

PKC isozymes are classified into three subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ, which are activated by Ca²⁺, diacylglycerol (DAG), and phospholipids.

-

Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but require DAG and phospholipids for activation.

-

Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG.

This compound, like other daphnane and tigliane diterpenoids, mimics the action of the endogenous second messenger DAG, binding to the C1 domain of conventional and novel PKC isozymes to induce their activation.[3][4] Understanding the specifics of this interaction is crucial for elucidating the biological effects of this compound and for the development of novel therapeutics targeting PKC.

Quantitative Data on PKC Activation

Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isozymes

| PKC Isozyme | [³H]PDBu Kd (nM) |

| α | 1.6 - 18 |

| β1 | 1.6 - 18 |

| β2 | 1.6 - 18 |

| γ | 1.6 - 18 |

| δ | 1.6 - 18 |

| ε | 1.6 - 18 |

| ζ | No specific binding |

Data from a mixed micellar assay studying the in vitro binding of [³H]phorbol-12,13-dibutyrate ([³H]PDBu) to pure recombinant PKC isotypes.[5]

Table 2: Comparative IC50 Values of Mezerein and Daphnetoxin for PKC Isozyme Activation

| Compound | PKCα IC50 (nM) | PKCβI IC50 (nM) | PKCδ IC50 (nM) |

| Mezerein | 1190 ± 237 | 908 ± 46 | 141 ± 25 |

| Daphnetoxin | 536 ± 183 | 902 ± 129 | 3370 ± 492 |

Data from an in vivo yeast phenotypic assay where growth inhibition is correlated with PKC activation.[6]

Signaling Pathways Modulated by this compound-activated PKC

Activation of PKC by this compound is expected to trigger a cascade of downstream signaling events that regulate numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Key pathways influenced by PKC activation are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

MAPK/ERK Pathway

PKC can activate the Raf-MEK-ERK signaling cascade, a central pathway in cell proliferation and survival.[7] Activated PKC can directly phosphorylate and activate Raf kinase, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus to regulate the activity of various transcription factors.

NF-κB Pathway

PKC is a key regulator of the NF-κB signaling pathway, which is critical for inflammatory responses, cell survival, and immune function.[8] PKC can phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. This allows the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes.

Experimental Protocols

Detailed experimental protocols are essential for accurately characterizing the interaction of this compound with PKC. The following are generalized protocols adapted from methods used for other phorbol esters and daphnane diterpenoids.

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of this compound to compete with a radiolabeled phorbol ester, such as [³H]PDBu, for binding to PKC.

Materials:

-

Purified recombinant PKC isozymes

-

[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) vesicles

-

Bovine serum albumin (BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare PS vesicles by sonication.

-

In a reaction tube, combine the assay buffer, PS vesicles, BSA, and purified PKC enzyme.

-

Add varying concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]PDBu (typically at its Kd value).

-

Incubate the mixture at 30°C for 15-30 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PDBu) from total binding.

-

Determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.

In Vitro PKC Activity Assay (Phosphorylation Assay)

This assay measures the kinase activity of PKC by quantifying the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific substrate.

Materials:

-

Purified recombinant PKC isozymes

-

This compound stock solution (in DMSO)

-

PKC substrate (e.g., histone H1, MARCKS protein, or a specific peptide substrate)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or this compound

-

[γ-³²P]ATP

-

ATP solution

-

Stopping solution (e.g., phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG (or this compound), PKC substrate, and the purified PKC enzyme.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

-

Wash the papers multiple times with phosphoric acid to remove unreacted [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Determine the specific activity of PKC in the presence of varying concentrations of this compound to determine the Kact.

Structure-Activity Relationships

The biological activity of daphnane diterpenoids is highly dependent on their chemical structure. While a detailed structure-activity relationship (SAR) for this compound is not fully elucidated, studies on related compounds provide some general principles:

-

The C12 and C13 Ester Groups: The nature of the ester groups at the C12 and C13 positions of the tigliane and daphnane backbone is critical for PKC binding and activation.

-

The C20 Hydroxyl Group: A free hydroxyl group at the C20 position is generally important for potent activity.

-

The A/B Ring System: The conformation and substituents on the A and B rings of the daphnane core influence the overall shape of the molecule and its fit into the C1 domain of PKC.[9]

Further research involving the synthesis and biological evaluation of this compound analogs is needed to precisely map the structural determinants of its PKC activating properties.

Conclusion

This compound is a potent activator of conventional and novel PKC isozymes, acting as a functional analog of diacylglycerol. Its ability to modulate key signaling pathways such as the MAPK/ERK and NF-κB cascades underscores its potential as a pharmacological tool and a lead compound for drug discovery. Although specific quantitative data for this compound are limited, the information available for related daphnane and tigliane diterpenoids provides a strong foundation for future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for scientists to investigate the intricate mechanisms of this compound-mediated PKC activation and its downstream cellular consequences. Further studies are warranted to fully characterize the therapeutic potential and toxicological profile of this fascinating natural product.

References

- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

Piscicidal Properties of Hura crepitans Latex: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The latex of Hura crepitans, a member of the Euphorbiaceae family, has been traditionally employed as a fish poison. This technical guide provides a comprehensive overview of the piscicidal properties of H. crepitans latex, detailing its toxic constituents, mechanism of action, and the physiological and histopathological impacts on fish. This document synthesizes available scientific data to serve as a resource for research and development in the fields of toxicology, pharmacology, and natural product chemistry.

Introduction

Hura crepitans, commonly known as the sandbox tree, is recognized for its toxic milky latex. This latex contains a complex mixture of bioactive compounds, some of which exhibit potent piscicidal activity. The primary toxic agents identified are daphnane-type diterpenes, notably huratoxin and hexahydrothis compound, as well as lectins with hemagglutinating properties.[1] These compounds contribute to the latex's efficacy as a fish poison, which has been reported to be more potent than rotenone, a commonly used piscicide that inhibits the mitochondrial respiratory chain.[1] Understanding the specific components and their mechanisms of action is crucial for evaluating the potential applications and ecological risks associated with H. crepitans latex.

Toxic Components and Mechanism of Action

The primary piscicidal activity of Hura crepitans latex is attributed to two main classes of compounds:

-

Daphnane-type Diterpenes: this compound and hexahydrothis compound are potent toxins that disrupt fundamental cellular processes.

-

Lectins: These carbohydrate-binding proteins contribute to the overall toxicity through hemagglutination and inhibition of protein synthesis.[1]

The primary mechanism of action of the latex's toxic constituents is the inhibition of protein synthesis , a critical process for all living organisms.[1] The lectins present in the latex exhibit hemagglutinating activity, causing the clumping of red blood cells, which can impair circulation and oxygen transport.

Signaling Pathway of Protein Synthesis Inhibition

While the precise signaling cascade in fish affected by this compound is not fully elucidated in the available literature, the general mechanism of protein synthesis inhibition by such toxins involves the disruption of ribosomal function. The following diagram illustrates a generalized pathway of how a toxin like those found in H. crepitans latex might interfere with protein synthesis at the cellular level.

Caption: Generalized pathway of protein synthesis inhibition by H. crepitans latex toxins.

Quantitative Toxicological Data

| Plant Latex | Test Organism | Exposure Time (hours) | LC50 | Reference |

| Euphorbia tirucalli | Oreochromis mossambicus | 96 | 0.04 mg/L | [2] |

Experimental Protocols

The following protocols are based on established methodologies for assessing the piscicidal activity of plant-derived substances and can be adapted for studies on Hura crepitans latex.

Preparation of Hura crepitans Latex Extract

A standardized method for preparing the latex is crucial for reproducible results.

Caption: Workflow for the preparation of H. crepitans latex extract for bioassays.

Detailed Steps:

-

Latex Collection: Fresh latex should be collected by making incisions in the bark of the H. crepitans tree.

-

Lyophilization: The collected latex is then lyophilized (freeze-dried) to remove water and obtain a stable, powdered form. This allows for accurate measurement of the extract by weight for preparing test solutions.[2]

-

Storage: The lyophilized powder should be stored in a cool, dark, and dry place, preferably in a desiccator, to prevent degradation.

-

Stock Solution Preparation: A stock solution of a known concentration (e.g., 1 g/L) is prepared by dissolving the lyophilized powder in distilled or deionized water.

-

Serial Dilutions: From the stock solution, a series of test concentrations are prepared through serial dilution.

Acute Toxicity Bioassay (LC50 Determination)

The 96-hour acute toxicity test is a standard method to determine the median lethal concentration (LC50).

References

The Janus Face of the Sandbox Tree: An In-depth Technical Guide to the Ethnobotanical Uses and Molecular Mechanisms of Hura crepitans and its Potent Huratoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hura crepitans L., a member of the Euphorbiaceae family, commonly known as the sandbox tree, possesses a dichotomous reputation in traditional medicine and modern pharmacology. Revered for its diverse ethnobotanical applications, it is simultaneously feared for its potent toxicity, primarily attributed to the daphnane-type diterpene, Huratoxin. This technical guide provides a comprehensive overview of the traditional uses of Hura crepitans, juxtaposed with a detailed exploration of the molecular mechanisms of its principal toxin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential and toxicological risks associated with this plant. We present quantitative ethnobotanical data, detailed experimental protocols for the isolation and analysis of this compound, and an elucidation of the signaling pathways it modulates, with a focus on its role as a Protein Kinase C activator.

Ethnobotanical Significance of Hura crepitans

Hura crepitans has a long and varied history of use in traditional medicine across its native range in the tropical Americas and in other regions where it has been introduced.[1][2] Different parts of the plant, including the latex, bark, leaves, and seeds, have been employed to treat a wide array of ailments.[2] However, its use is often approached with caution due to the well-known toxicity of the plant.[3]

Traditional Medicinal Applications

The ethnobotanical applications of Hura crepitans are extensive, ranging from treatments for skin conditions to remedies for internal ailments. The latex, in particular, is a focal point of its traditional use, despite being highly toxic.[3]

Table 1: Summary of Ethnobotanical Uses of Hura crepitans

| Plant Part | Traditional Use | Geographic Region/Community |

| Latex | Treatment of leprosy and other skin diseases[4][5] | Amazonian tribes, West Africa[2][6] |

| Purgative and emetic[3] | Latin America | |

| Intestinal worms[5][7] | Americas | |

| Fish and arrow poison[3] | Indigenous communities in the Americas | |

| Bark | Treatment of leprosy[5] | West Africa[6] |

| Emetic and purgative[4] | General traditional use | |

| Anti-inflammatory[2] | General traditional use | |

| Treatment of liver diseases[2] | Nigeria and Ghana | |

| Leaves | Treatment of eczema[8] | Suriname |

| Body-rub for leprosy[4] | General traditional use | |

| Headache relief[6] | West Africa[6] | |

| Seeds | Purgative (oil)[4] | General traditional use |

| Ground into pastes for wound dressings[6] | Tupi-Guarani peoples (pre-Columbian) |

Quantitative Ethnobotanical Data

A study conducted in the Ouémè and Plateau departments of Southern Benin provides valuable quantitative insights into the local uses of Hura crepitans. The study, which surveyed 357 knowledgeable users, categorized 28 distinct uses into eight categories.[6]

Table 2: Cultural Importance of Hura crepitans Use Categories in Southern Benin [6]

| Use Category | Cultural Importance Index (IP) |

| Construction | 0.60 |

| Agricultural | 0.47 |

| Artisanal | 0.31 |

| Medicinal | 0.30 |

The Cultural Importance Index (IP) reflects the prevalence and preference of a particular use category among the surveyed population.

This compound: The Bioactive Diterpene

The toxicity of Hura crepitans is largely attributed to a class of compounds known as daphnane-type diterpenes, with this compound being a principal and well-studied example.[7][9] These compounds are potent biological activators, and their mechanism of action is of significant interest for both toxicology and pharmacology.

Chemical Structure and Properties

This compound is a daphnane-type diterpene orthoester. Its complex structure is characterized by a tricyclic carbon skeleton. The presence of various functional groups contributes to its biological activity and reactivity.

Toxicity

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound from Hura crepitans. These protocols are based on established methods for the study of daphnane diterpenes and can be adapted for specific research needs.

Extraction and Isolation of this compound from Hura crepitans Latex

This protocol describes a bio-guided fractionation approach to isolate this compound.[10][11]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

-

Latex Collection and Preparation: Collect fresh latex from the trunk of Hura crepitans. The latex should be lyophilized (freeze-dried) to remove water and yield a stable powder for extraction.

-

Extraction: Macerate the lyophilized latex powder in ethanol (e.g., 95% ethanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude ethanolic extract.

-

Solvent Partitioning: Suspend the crude extract in a water/ethanol mixture and perform liquid-liquid partitioning with a nonpolar solvent such as dichloromethane or ethyl acetate. The daphnane diterpenes, including this compound, are expected to partition into the organic phase.

-

Column Chromatography: Subject the organic phase to column chromatography on silica gel. Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Bio-guided Fractionation: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC). Test the cytotoxicity of each fraction against a cancer cell line (e.g., Caco-2) to identify the fractions with the highest biological activity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

-

Structural Elucidation: Characterize the purified compound as this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), and compare the data with published values.[12]

Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound in extracts.[5][13][14]

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Prepare an extract of the plant material (e.g., latex) as described in the isolation protocol. The final extract should be dissolved in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of diterpenes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the calibration standards and the sample extract into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., Caco-2, HeLa) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to measure the activation of PKC, which can be adapted to assess the specific effects of this compound.[10]

-

Cell Treatment and Lysate Preparation: Treat cells with this compound for a specified time. Lyse the cells in a suitable buffer to extract the proteins.

-

Kinase Reaction: In a microplate well pre-coated with a PKC substrate peptide, add the cell lysate, ATP, and a reaction buffer.

-

Phosphorylation Detection: After incubation, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

-

Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate for the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measurement: Quantify the signal using a microplate reader. The signal intensity is proportional to the PKC activity in the cell lysate.

Signaling Pathways Modulated by this compound

This compound, like other daphnane-type diterpenes, is a potent activator of Protein Kinase C (PKC).[7] This activation is a key event that triggers a cascade of downstream signaling pathways, ultimately leading to various cellular responses, including cell growth inhibition and apoptosis.

Activation of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play crucial roles in regulating cell growth, differentiation, and apoptosis. This compound is known to bind to the C1 domain of PKC, mimicking the action of the endogenous activator diacylglycerol (DAG). Recent research has specifically implicated the atypical PKC isoform, PKCζ, in the anti-proliferative activity of this compound in colorectal cancer cells.[7]

This compound-Induced PKCζ Activation Pathway

Caption: this compound activates PKCζ, initiating downstream signaling.

Downstream Signaling: MAPK and Apoptosis Pathways

The activation of PKC by toxins can lead to the modulation of several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38) and the intrinsic apoptosis pathway. While the specific downstream effects of this compound are still under investigation, the general pathways are well-established.

Potential Downstream Effects of this compound-Mediated PKC Activation

Caption: Potential downstream signaling pathways affected by this compound.

-

MAPK Pathway: The activation of different MAPK pathways can have varied effects. Activation of the JNK and p38 pathways is often associated with cellular stress and apoptosis, while the role of the ERK pathway is more complex and can be either pro-survival or pro-apoptotic depending on the cellular context.[15][16][17]

-

Apoptosis Pathway: this compound-induced apoptosis is likely mediated through the intrinsic pathway, which involves the mitochondria. Activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins of the Bcl-2 family lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[18][19][20]

Future Directions and Drug Development Potential

The potent biological activity of this compound, particularly its ability to induce apoptosis in cancer cells, makes it an interesting lead compound for drug development.[10][11] However, its high toxicity is a major hurdle. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved therapeutic indices (i.e., high anticancer activity and low toxicity to normal cells).

-

Targeted Drug Delivery: Developing drug delivery systems that can specifically target cancer cells, thereby minimizing systemic toxicity.

-

Elucidation of Signaling Pathways: Further investigation into the specific downstream targets of this compound-activated PKCζ to identify novel therapeutic targets.

Conclusion

Hura crepitans is a plant of significant ethnobotanical importance, with a rich history of traditional use. At the heart of its biological activity lies this compound, a potent daphnane-type diterpene that acts as a powerful modulator of cellular signaling, primarily through the activation of Protein Kinase C. While its toxicity demands caution, the unique mechanism of action of this compound presents a compelling opportunity for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundational resource for researchers to further explore the complex and fascinating biology of Hura crepitans and its powerful chemical constituents.

References

- 1. Protein kinase Czeta (PKCzeta): activation mechanisms and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hura crepitans L. Extract: Phytochemical Characterization, Antioxidant Activity, and Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ochratoxin A activates opposing c-MET/PI3K/Akt and MAPK/ERK 1-2 pathways in human proximal tubule HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Daphnanes diterpenes from the latex of Hura crepitans L. and their PKCζ-dependent anti-proliferative activity on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Daphnanes diterpenes from the latex of Hura crepitans L. And activity against human colorectal cancer cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace-CRIS [investigacion.iiap.gob.pe:4000]

- 12. academicjournals.org [academicjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alphaviruses induce apoptosis in Bcl-2-overexpressing cells: evidence for a caspase-mediated, proteolytic inactivation of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

Huratoxin and Daphnane-Type Diterpenes: A Technical Guide to Classification, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Huratoxin and the broader class of daphnane-type diterpenes. It covers their classification, diverse biological activities, and the underlying mechanisms of action, with a focus on their interaction with protein kinase C (PKC). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Daphnane-Type Diterpenes

Daphnane-type diterpenes are a class of naturally occurring compounds characterized by a conserved 5/7/6 tricyclic carbon skeleton.[1][2] These compounds are primarily found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[1][2] Over 200 daphnane-type diterpenoids have been isolated and identified, exhibiting a wide range of potent biological activities, including anti-HIV, anti-cancer, neurotrophic, and insecticidal effects.[1][3] Their structural complexity and significant bioactivities have made them attractive targets for phytochemical and pharmacological research.

This compound, a prominent member of this class, is a potent piscicidal toxin isolated from the latex of Hura crepitans.[4][5] It exemplifies the daphnane scaffold's potential for potent biological effects and serves as a key subject of study within this family of compounds.

Classification of Daphnane-Type Diterpenes

The structural diversity of daphnane-type diterpenes has led to their classification into several subtypes based on the oxygenation patterns on rings B and C, and the substitution on ring A. A widely accepted classification divides them into five main groups.[1]

A diagram illustrating this classification is provided below.

Another classification is based on the presence and nature of the orthoester moiety, which is a common feature in many daphnane diterpenes. This classification distinguishes between orthoester daphnanes, polyhydroxy daphnanes, and macrocyclic daphnane orthoesters (1α-alkyldaphnanes).[6]

Biological Activities and Quantitative Data

Daphnane-type diterpenes exhibit a remarkable spectrum of biological activities. The tables below summarize the cytotoxic and anti-HIV activities of selected daphnane-type diterpenes, presenting key quantitative data for comparative analysis.

Cytotoxic Activity

Many daphnane-type diterpenes have demonstrated potent cytotoxic effects against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Genkwadaphnin | HT-1080 | <0.1 | [7] |

| Yuanhuacine | HT-1080 | <0.1 | [7] |

| Gniditrin | HT-1080 | <0.1 | [7] |

| Gnidicin | HT-1080 | <0.1 | [7] |

| Gnidilatidin | HT-1080 | <0.1 | [7] |

| Yuanhuafin | HT-1080 | <0.1 | [7] |

| Compound 2 | A549 | 51.57 (µg/mL) | [8] |

| Compound 2 | HepG2 | 15.58 | [9] |

| Compound 2 | MCF-7 | 6.06 ± 3.09 | [10] |

| Cisplatin | A549 | 83.62 (µg/mL) | [8] |

| Cisplatin | HepG2 | 37.32 | [9] |

| Cisplatin | MCF-7 | 19.67 ± 5.94 | [10] |

Anti-HIV Activity

A significant number of daphnane-type diterpenes show potent inhibitory activity against the Human Immunodeficiency Virus (HIV).

| Compound | EC50 (nM) | Therapeutic Index (TI) | Reference |

| Genkwanine VIII | 0.17 | 187,010 | [11] |

| Trigothysoid H | 0.001 | 1618 | [3] |

| Trigothysoid N | 0.001 - 0.015 | - | [1] |

| Acutilobin A-G | <2 | >10,000 | [3][11] |

| Gnidimacrin | 0.14 | - | [1] |

| Stelleralide A | 0.33 | - | [1] |

| Wikstroelide A | 0.39 | - | [1] |

| Daphneodorin Orthoesters (1-9) | 1.5 - 7.7 | - | [12] |

Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action for many daphnane-type diterpenes, including this compound, involves the activation of Protein Kinase C (PKC) isozymes.[13][14] PKCs are a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[15]

Daphnane-type diterpenes mimic the action of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[14] By binding to the C1 domain of these PKCs, they induce a conformational change that relieves autoinhibition and activates the kinase.[16] This activation can lead to a cascade of downstream signaling events. The specific cellular outcome depends on the activated PKC isoform, the cell type, and the cellular context.[16][17]

The signaling pathway for PKC activation by daphnane-type diterpenes is depicted below.

Experimental Protocols

This section details the general methodologies for the isolation, structural elucidation, and biological evaluation of this compound and other daphnane-type diterpenes.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from the latex of Hura crepitans.

Workflow Diagram:

Protocol:

-

Latex Collection and Extraction: Fresh latex from Hura crepitans is collected and immediately extracted with a suitable organic solvent such as ethanol or methanol to prevent degradation of the active compounds.[5][18]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane and aqueous methanol, followed by extraction of the aqueous phase with a solvent of intermediate polarity like ethyl acetate.[5]

-

Column Chromatography: The fraction enriched with daphnane-type diterpenes (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. A gradient elution system, for example, with increasing polarity using mixtures of n-hexane and ethyl acetate, is employed to separate the components.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.[18]

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Structural Elucidation

The structure of isolated daphnane-type diterpenes is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.[12]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is often used to determine the absolute configuration of the molecule by comparing the experimental spectrum with computationally calculated spectra.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, HL-60, SMMC-7721, MCF-7, SW480) are seeded into 96-well plates at a suitable density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of the daphnane-type diterpene for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.[10]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Anti-HIV Assay

The anti-HIV activity of daphnane-type diterpenes is typically evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in a suitable cell line, such as MT-4 or C8166 cells.[3][12]

Protocol:

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Infection and Treatment: The cells are infected with a known titer of HIV-1 and simultaneously treated with various concentrations of the test compound.

-

Incubation: The infected and treated cells are incubated for a period that allows for viral replication and the development of cytopathic effects in the control (untreated, infected) cells.

-

Viability Assay: Cell viability is assessed using a method such as the MTT assay described above.

-

Data Analysis: The EC50 (the effective concentration that inhibits 50% of the viral cytopathic effect) and the CC50 (the cytotoxic concentration that reduces the viability of uninfected cells by 50%) are calculated. The Therapeutic Index (TI) is then determined as the ratio of CC50 to EC50. A higher TI value indicates a more favorable safety profile.

Protein Kinase C (PKC) Activation Assay

Several methods can be employed to measure the activation of PKC by daphnane-type diterpenes. A common approach is to use a non-radioactive, ELISA-based assay.[19]

Protocol:

-

Enzyme and Substrate Preparation: A specific synthetic peptide substrate for PKC is pre-coated onto the wells of a microplate. Purified or partially purified PKC enzyme is prepared.[20]

-

Kinase Reaction: The PKC enzyme is incubated in the wells with the test compound (daphnane diterpene) and ATP to initiate the phosphorylation of the substrate.[20]

-

Detection of Phosphorylation: A primary antibody that specifically recognizes the phosphorylated form of the substrate is added to the wells.

-

Secondary Antibody and Signal Generation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is then added. A colorimetric substrate for HRP (e.g., TMB) is introduced, and the resulting color development is proportional to the PKC activity.

-

Measurement and Analysis: The absorbance is measured using a microplate reader. The level of PKC activation by the daphnane diterpene is determined by comparing the absorbance to that of a known PKC activator (e.g., phorbol myristate acetate - PMA) and a negative control.

Conclusion

This compound and the daphnane-type diterpenes represent a fascinating and pharmacologically significant class of natural products. Their complex chemical structures are matched by a diverse and potent range of biological activities, primarily driven by their ability to modulate Protein Kinase C signaling. This guide has provided a foundational understanding of their classification, biological effects, and the experimental methodologies used in their study. Continued research into this family of compounds holds significant promise for the discovery of new therapeutic leads for a variety of diseases, including cancer and HIV.

References

- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | MDPI [mdpi.com]

- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of Hura crepitans L. latex by ultra-high-performance liquid chromatography/atmospheric pressure chemical ionisation linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-HIV active daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 10. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]

- 15. Essential function of TORC2 in PKC and Akt turn motif phosphorylation, maturation and signalling | The EMBO Journal [link.springer.com]

- 16. mdpi.com [mdpi.com]

- 17. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Daphnanes diterpenes from the latex of Hura crepitans L. And activity against human colorectal cancer cells Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huratoxin, a daphnane diterpenoid primarily isolated from plants of the Euphorbiaceae family, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides a comprehensive review of this compound and related natural products, with a focus on their cytotoxic effects against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Daphnane diterpenoids are a class of structurally complex natural products characterized by a 5/7/6 tricyclic carbon skeleton.[1] These compounds are predominantly found in the Thymelaeaceae and Euphorbiaceae plant families.[1][2] Among these, this compound, isolated from the latex of Hura crepitans, has demonstrated significant biological activity, including piscicidal and cytotoxic effects.[2][3] The unique structure and potent bioactivity of daphnane diterpenoids make them compelling candidates for drug discovery and development, particularly in the field of oncology. This guide aims to provide a detailed technical overview of this compound and its analogs, focusing on their mechanism of action and experimental evaluation.

Biological Activity and Quantitative Data